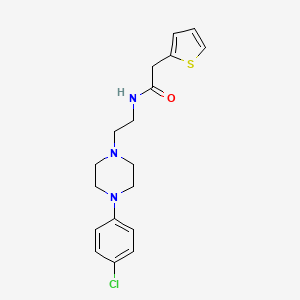

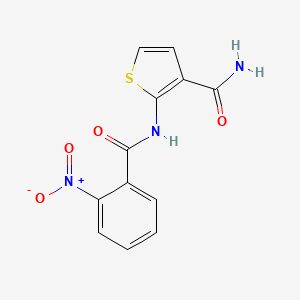

![molecular formula C23H24N4O3S B2491340 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide CAS No. 923244-89-7](/img/structure/B2491340.png)

4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves condensation reactions, employing aldehydes and sulfadiazine as precursors. For instance, a related compound was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized using FTIR, 1HNMR, and UV-Visible spectroscopy, alongside computational studies like Density Functional Theory (DFT) (Elangovan et al., 2021). Such methodologies could be applicable to the synthesis of 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized using techniques like X-ray crystallography, which can reveal π–π interactions and hydrogen-bonding interactions contributing to their three-dimensional network (Mohamed-Ezzat et al., 2023). These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives can include cycloaddition reactions, providing a pathway to novel pyrimidinone derivatives, indicating a rich chemistry conducive for functionalization and derivatization (Sharma & Mahajan, 1997). This chemical versatility is significant for the development of new compounds with tailored properties.

Physical Properties Analysis

The physical properties of such compounds, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, can be computationally predicted to assess their pharmaceutical potential. For example, the ADMET properties of similar sulfonamide compounds have been studied to understand their pharmacokinetic behaviors (Elangovan et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from molecular docking studies and quantitative structure-activity relationships (QSAR). Such studies offer insights into the compound's interactions at the molecular level, essential for designing compounds with specific biological activities (Fortin et al., 2011).

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to 4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide have been investigated for their antimicrobial activity. For instance, a study by Sarvaiya, Gulati, & Patel (2019) synthesized similar compounds and evaluated their efficacy against various bacteria and fungi, indicating the potential use of such compounds in antimicrobial treatments.

Antitumor Activity

Some derivatives of this compound have shown promise in antitumor applications. Research conducted by Alqasoumi et al. (2009) demonstrates the synthesis of novel derivatives that were found to be more effective than certain reference drugs in antitumor activity, suggesting a potential role in cancer therapy.

Hyperpolarizability Studies

The compound's related derivatives have been studied for their hyperpolarizability, as indicated in a study by Kucharski, Janik, & Kaatz (1999). This research involves evaluating the electrical properties of the molecules, which could be significant in developing materials for electronic and optical applications.

Luminescence and Antibacterial Properties

A study by Feng et al. (2021) synthesized modified derivatives of a similar compound and investigated their luminescence and antibacterial properties. This suggests potential applications in both biomedical imaging and antibacterial treatments.

Adenosine Receptor Antagonism

Derivatives of this compound have been identified as potent A2B adenosine receptor antagonists, as shown in research by Esteve et al. (2006). This finding opens up possibilities for using these compounds in therapeutic applications related to adenosine receptor modulation.

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the search results, the synthesis of imidazo[1,2-a]pyridines has attracted significant interest due to their promising and diverse bioactivity . Therefore, it is necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects .

properties

IUPAC Name |

4-butoxy-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c1-3-4-15-30-20-9-11-21(12-10-20)31(28,29)26-19-7-5-18(6-8-19)22-16-27-14-13-17(2)24-23(27)25-22/h5-14,16,26H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSWJDJFXAQZST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

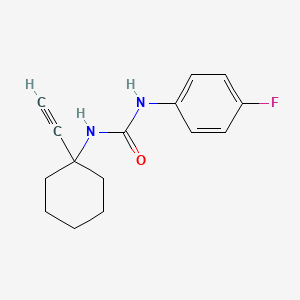

![4-butyl-1-((3-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2491261.png)

![3-(2-fluorophenyl)-N-isopentyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2491262.png)

![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)

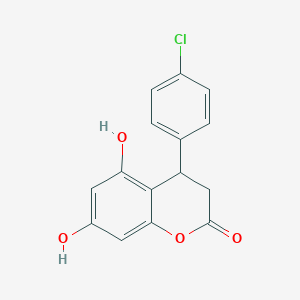

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)

![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)

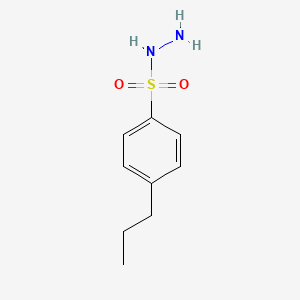

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2491278.png)